4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

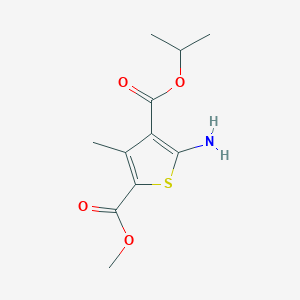

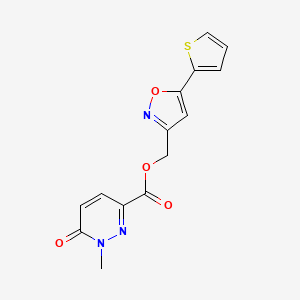

“4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate” is a chemical compound with the molecular formula C11H15NO4S . It has a molecular weight of 257.31 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16NO4S/c1-5(2)16-10(13)7-6(3)8(11(14)15-4)17-9(7)12/h5,17H,12H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the positions of the functional groups and the connectivity of the atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.32 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research has demonstrated the synthesis of novel sulfur heterocyclic compounds, including 5-substituted amino-3-methylthiophene-2,4-dicarboxylic acid diethyl esters, which have shown significant activities against EAC cells, indicating their potential as anticancer agents. These compounds were identified through elemental analysis and spectroscopic data, highlighting the versatility of 3-methylthiophene derivatives in developing therapeutic agents (Ghorab et al., 2006).

Advanced Materials and Environmental Applications

The functionalization of materials like graphene oxide with thiophene derivatives has been explored for environmental applications, such as the removal of dyes and heavy metals from water. These modifications aim to enhance the sorption efficiencies, providing an innovative approach to pollution mitigation. The research underscores the potential of thiophene-based compounds in environmental science, particularly for water purification technologies (Chen et al., 2016).

Agricultural Chemistry

In the realm of agricultural science, thiophene derivatives have been synthesized and evaluated for their herbicidal activity. Studies have demonstrated that certain thiophene compounds exhibit potent herbicidal effects against annual weeds, offering a promising avenue for the development of new herbicides. The research also emphasizes the selectivity of these compounds towards rice, suggesting their potential use in rice cultivation with minimal impact on the crop (Hwang et al., 2005).

Corrosion Inhibition

The application of thiophene derivatives in corrosion inhibition has been explored, with findings indicating that these compounds can serve as effective inhibitors for mild steel in acidic environments. This research contributes to the broader field of materials science, particularly in protecting industrial equipment and infrastructure from corrosion (Yadav et al., 2016).

properties

IUPAC Name |

2-O-methyl 4-O-propan-2-yl 5-amino-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-5(2)16-10(13)7-6(3)8(11(14)15-4)17-9(7)12/h5H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHBOZGUVXCKGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775644.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2775646.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2775649.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B2775653.png)

![3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2775654.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2775655.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2775657.png)